![molecular formula C21H18N4O3 B5755573 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as NNA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood. However, it is believed that 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide exerts its biological effects by interacting with specific molecular targets, such as enzymes, receptors, and proteins. The interaction between 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide and its target molecules may lead to changes in their conformation, activity, or stability, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been found to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of cell proliferation and tumor growth. In inflammation, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been reported to suppress the production of pro-inflammatory cytokines and chemokines, reducing the inflammatory response. In microbial infections, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has demonstrated potent antibacterial and antifungal activities, inhibiting the growth and survival of pathogenic microorganisms.
Advantages and Limitations for Lab Experiments
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. It has a high degree of stability, allowing for long-term storage and transportation. It exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has some limitations. It may exhibit non-specific binding to other biomolecules, leading to false-positive results. It may also have low solubility in aqueous solutions, limiting its applicability in certain experimental setups.
Future Directions
There are several future directions for 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide research. One area of interest is the development of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide-based therapeutics for various diseases, such as cancer, inflammation, and microbial infections. Another area of interest is the exploration of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide as a tool for studying protein structure and function. Additionally, the use of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide in materials science and nanotechnology is an emerging field that holds promise for the development of novel functional materials and devices. Further research is needed to fully understand the potential of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide in these areas.
Conclusion:
In summary, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of science. The synthesis method is relatively simple, and the compound exhibits a broad range of biological activities. 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its anti-cancer, anti-inflammatory, and antimicrobial properties, as well as its potential applications in materials science and nanotechnology. Future research is needed to fully explore the potential of 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide in these areas.
Synthesis Methods
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide can be synthesized through a multi-step reaction involving the condensation of 2-naphthylamine, 3-nitrobenzaldehyde, and acetylacetone hydrazone. The reaction is carried out under mild conditions and yields a high percentage of the product. The purity of the final product can be enhanced through recrystallization or chromatography.
Scientific Research Applications
2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been evaluated for its anti-cancer, anti-inflammatory, and antimicrobial properties. In biochemistry, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been used as a probe for studying protein-ligand interactions and enzyme kinetics. In materials science, 2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been utilized as a building block for constructing supramolecular structures and functional materials.
properties
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-21(15-22-19-11-10-17-7-1-2-8-18(17)14-19)24-23-12-4-6-16-5-3-9-20(13-16)25(27)28/h1-14,22H,15H2,(H,24,26)/b6-4+,23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANLGYGLBKSIBN-KUZNRIHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthylamino)-N-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

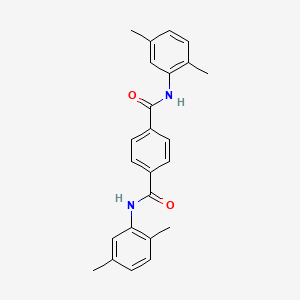
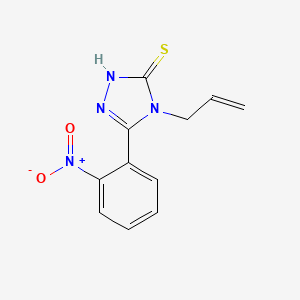
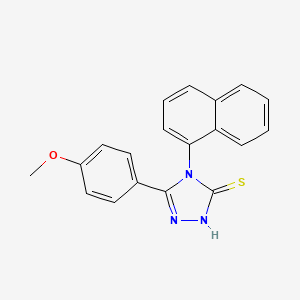

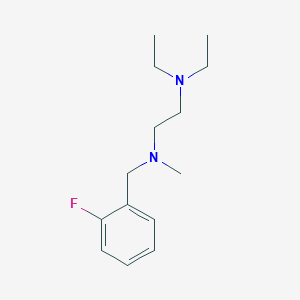
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

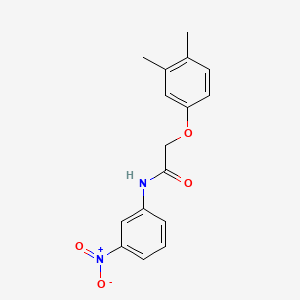
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
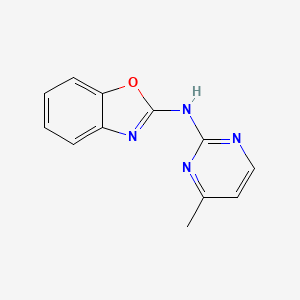
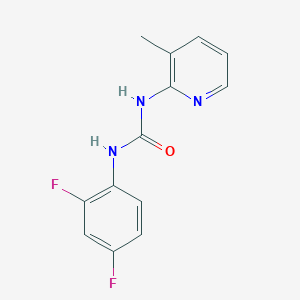
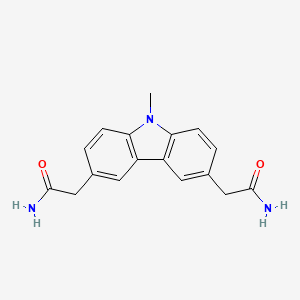
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)